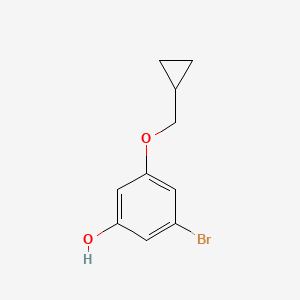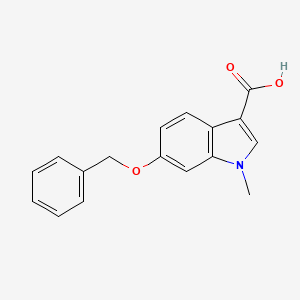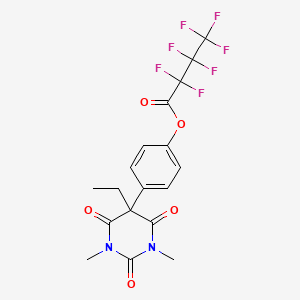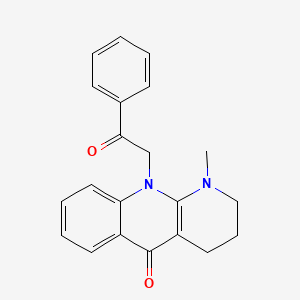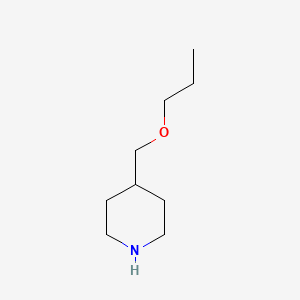![molecular formula C11H17NO2 B13933568 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- CAS No. 63618-05-3](/img/structure/B13933568.png)
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[310]hexane-1-carboxylic acid, 3-cyclopentyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound .
Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes. This approach allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation method suggests its potential for industrial applications. The use of readily available starting materials and the high efficiency of the reaction make it a promising candidate for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its functional groups and the specific biological context. The bicyclic structure allows it to fit into enzyme active sites, potentially blocking or modifying enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester: This compound has a similar bicyclic structure but with different substituents, leading to variations in reactivity and applications.
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The cyclopentyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
63618-05-3 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-cyclopentyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-10(14)11-5-8(11)6-12(7-11)9-3-1-2-4-9/h8-9H,1-7H2,(H,13,14) |
InChI-Schlüssel |
LRZMTQXRQCBWMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CC3CC3(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




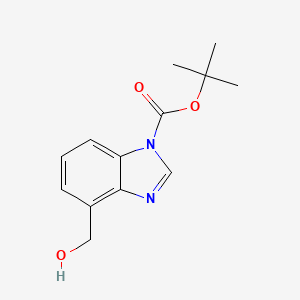
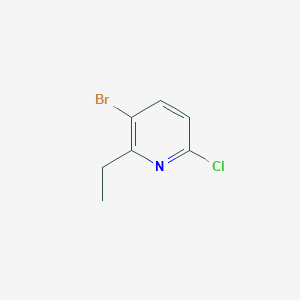
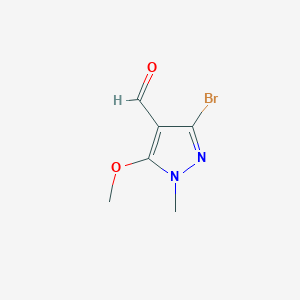
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)

